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(R)-2-Aminooctanoic acid is a non-proteinogenic a-amino acid, a class of molecules that,
while not incorporated into proteins via the genetic code, plays significant roles in biochemistry
and pharmaceutical development.[1][2] Its structure, featuring a chiral center at the a-carbon,
an eight-carbon aliphatic side chain, and the characteristic amino and carboxylic acid functional
groups, makes it a valuable building block.[3] It has been investigated for applications such as
modifying antimicrobial peptides to enhance their biological activity.[3]

For researchers, scientists, and drug development professionals, the unambiguous structural
confirmation and purity assessment of such molecules are paramount. Nuclear Magnetic
Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing
precise, atom-level information about a molecule's chemical structure and environment.[4][5]
This guide serves as a technical resource, detailing the *H and 3C NMR spectral data of (R)-2-
Aminooctanoic acid, interpreting the spectral features with field-proven insights, and providing
robust experimental protocols for data acquisition.

While spectral data for the specific (R)-enantiomer is not widely published, the NMR spectra of
enantiomers are identical in a non-chiral solvent. Therefore, the data presented herein, sourced
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from the racemic DL-2-Aminooctanoic acid, is representative of the chemical shifts for the (R)-
isomer.[6]

Molecular Structure and NMR-Active Nuclei

The foundation of interpreting an NMR spectrum lies in understanding the molecule's structure
and identifying the nuclei that will generate signals. (R)-2-Aminooctanoic acid (CsH17NO2)
possesses two primary NMR-active nuclei: H (protons) and 13C. The diagram below illustrates
the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 2-Aminooctanoic acid with atom numbering.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum provides information on the chemical environment and connectivity of
protons in the molecule. The chemical shift () of a proton is highly sensitive to the electron
density around it; electron-withdrawing groups cause "deshielding," shifting the signal downfield
(to a higher ppm value).[7]

Data Summary

The following table summarizes the *H NMR spectral data for DL-2-Aminooctanoic acid,
recorded on a 600 MHz spectrometer in H20 at a pH of 7.00.[6]
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Assigned Chemical Shift o ] Rationale for
Multiplicity Integration .
Proton (3) [ppm] Assignment

Adjacent to
electron-
withdrawing -
Ha (H-2) ~3.72 Triplet (1) 1H NH2z and -COOH
groups, causing
significant

deshielding.

Protons on the
] carbon adjacent
HpB (H-3) ~1.84 Multiplet (m) 2H )
to the chiral

center.

Overlapping
signals from the
~1.28-1.35 Multiplet (m) 8H methylene

groups of the

Alkyl Chain (H-4
to H-7)

aliphatic chain.

Most shielded
protons, located
at the end of the
~0.86 Triplet (t) 3H alkyl chain,
furthest from

Terminal Methyl
(H-8)

electronegative

groups.

Note: In aqueous solution at neutral pH, the amine (-NH2) and carboxylic acid (-COOH) protons
undergo rapid exchange with the solvent, making their signals typically broad or unobservable.

[8]

Expert Interpretation

e The a-Proton (H-2): The signal at ~3.72 ppm is characteristic of the a-proton in an amino
acid.[4] Its downfield position is a direct consequence of the powerful inductive effects of the

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://users.cs.duke.edu/~brd/Teaching/Bio/asmb/Papers/Intro-reviews/flemming.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

adjacent nitrogen of the amino group and the carbonyl oxygen of the carboxyl group. These
electronegative atoms withdraw electron density from the a-carbon and its attached proton,
reducing its shielding from the external magnetic field.[7]

e The Aliphatic Chain (H-3 to H-8): The protons along the octanoic acid chain exhibit
predictable shielding patterns. The B-protons (H-3) at ~1.84 ppm are slightly deshielded due
to their proximity to the chiral center.[6] The signals for the subsequent methylene groups (H-
4 to H-7) merge into a complex multiplet around 1.28-1.35 ppm, a typical region for alkyl
chains in the absence of nearby functional groups.[6] The terminal methyl protons (H-8) are
the most shielded, appearing upfield at ~0.86 ppm, as they are the furthest from any
electron-withdrawing influence.[6]

3C NMR Spectral Data and Interpretation

The 13C NMR spectrum reveals one signal for each unique carbon atom in the molecule. While
less sensitive than *H NMR, it offers a wider spectral window, reducing signal overlap and
providing direct insight into the carbon skeleton.[9]

Data Summary

The following 13C NMR chemical shifts are assigned based on Heteronuclear Single Quantum
Coherence (HSQC) data for DL-2-Aminooctanoic acid and typical values for a-amino acids.[6]

[9]
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Assigned Carbon Chemical Shift (6) [ppm] Rationale for Assignment

The carbonyl carbon is the

most deshielded due to the
Carbonyl (C-1) ~170 - 175 ]

direct attachment of two

electronegative oxygen atoms.

Attached to both the amino
o-Carbon (C-2) 57.44 and carboxyl groups, causing
significant deshielding.

Chemical shifts typical for sp3

hybridized carbons in an
33.36, 33.22, 30.55, 26.84, aliphatic chain. Specific
24.59 assignment requires more

advanced 2D NMR

Alkyl Chain (C-3 to C-7)

techniques.

) The most shielded carbon at
Terminal Methyl (C-8) 15.94 ] )
the terminus of the alkyl chain.

Expert Interpretation

o The Carbonyl Carbon (C-1): The signal for the carboxylic acid carbon is expected to be the
furthest downfield (typically >170 ppm), a hallmark of carbonyl carbons in acids and esters.
[9] Its highly deshielded nature is a direct result of the resonance and inductive effects of the
two attached oxygen atoms.

e The a-Carbon (C-2): The chemical shift of 57.44 ppm is characteristic of an a-carbon in an
amino acid.[6] It is deshielded by the single-bond attachments to both nitrogen and the
carbonyl carbon.

e The Aliphatic Chain (C-3 to C-8): The carbons of the alkyl side chain show a predictable
upfield trend as their distance from the electron-withdrawing functional groups increases.
The terminal methyl carbon (C-8) is the most shielded, appearing at the lowest ppm value of
15.94.[6] The methylene carbons (C-3 to C-7) appear in the typical aliphatic region between
~24-34 ppm.
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Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample
preparation and correctly defined acquisition parameters.[10]

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing an amino acid sample for solution-
state NMR analysis.

Sample Weighing: Accurately weigh 5-10 mg of (R)-2-Aminooctanoic acid using an
analytical balance.

Solvent Selection: Choose a deuterated solvent appropriate for the analysis. Deuterium
oxide (D20) is an excellent choice for amino acids as it readily dissolves the zwitterionic form
and exchanges with labile -NHz and -OH protons, simplifying the spectrum.

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7
mL of D20.

Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear,
homogeneous solution free of particulate matter is critical for high-resolution spectra.[10]

pH Adjustment (Optional): If required, adjust the pD of the solution using dilute DCI or NaOD
to study the compound in a specific ionization state. Note that pD = pH meter reading + 0.4.

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-
quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10]

Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Data Acquisition

The following are typical parameters for acquiring *H and 13C spectra on a modern NMR
spectrometer (e.g., 400-600 MHz).

 Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium
signal from the solvent (D20).
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e Shimming: Perform automated or manual shimming to optimize the magnetic field
homogeneity, which is crucial for achieving sharp spectral lines.

e 1H Spectrum Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
o Spectral Width: ~12-16 ppm.
o Acquisition Time: ~2-3 seconds.
o Relaxation Delay (d1): 1-2 seconds.
o Number of Scans (ns): 8-16 scans for sufficient signal-to-noise.

o Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO
signal.

 13C Spectrum Acquisition:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard, which
provides a single line for each carbon.

o Spectral Width: ~200-220 ppm.
o Acquisition Time: ~1-2 seconds.
o Relaxation Delay (d1): 2-5 seconds (longer delay needed for quaternary carbons like C-1).

o Number of Scans (ns): 1024 or more, as 13C has a much lower natural abundance and
sensitivity than *H.
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Caption: Standard workflow for NMR analysis from sample preparation to spectral assignment.
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Conclusion

The H and 3C NMR spectra of (R)-2-Aminooctanoic acid provide a definitive fingerprint for
its molecular structure. The chemical shifts and multiplicities of the a-proton, the terminal
methyl group, and the carbonyl carbon are particularly diagnostic. By following standardized
protocols for sample preparation and data acquisition, researchers can reliably use NMR
spectroscopy to verify the identity, assess the purity, and investigate the chemical properties of
this and related compounds, ensuring the integrity of their materials in research and
development pipelines.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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